6-Amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Structural Classification Within Pyranopyrazole Derivatives
Pyranopyrazoles are bicyclic heterocycles featuring a fused pyran (oxygen-containing six-membered ring) and pyrazole (nitrogen-containing five-membered ring) system. The compound 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the dihydropyrano[2,3-c]pyrazole subclass, distinguished by a partially saturated pyran ring (1,4-dihydro configuration) and specific substitution patterns that enhance both stability and biological activity.
The structural architecture of this derivative can be deconstructed as follows:
- Position 3 : A propyl group (–CH2CH2CH3) introduces alkyl hydrophobicity, potentially influencing membrane permeability and protein-binding pocket interactions.
- Position 4 : The 4-methoxyphenyl moiety (–C6H4–OCH3) provides aromaticity and electron-donating properties, a common feature in ligands targeting enzymatic active sites.
- Position 5 : A cyano group (–CN) enhances electronic polarization, often improving binding affinity through dipole interactions or hydrogen bonding.
- Position 6 : The amino group (–NH2) serves as a hydrogen bond donor, a critical feature for molecular recognition in biological systems.
This substitution pattern aligns with pharmacophore models for dihydrofolate reductase (DHFR) inhibition, where bulky aromatic groups at position 4 and electron-withdrawing groups at position 5 synergize to block substrate binding. Comparative analysis of pyranopyrazole derivatives reveals that such substitutions are evolutionarily conserved in antimicrobial and anticancer agents, underscoring their functional importance.
Historical Context of Dihydropyrano[2,3-c]pyrazole Discovery and Development
The exploration of pyranopyrazoles began in the mid-20th century, but significant pharmacological interest emerged in the 2010s with the discovery of their broad-spectrum bioactivity. Early studies focused on simple analogs, such as 3-methyl-1,4-dihydropyrano[2,3-c]pyrazoles, which demonstrated moderate antibacterial and anti-inflammatory effects. The introduction of aryl and cyano substituents marked a turning point, as seen in the 2021 synthesis of analogs targeting trimethoprim-resistant Staphylococcus aureus DHFR.
Key milestones include:
- 2014 : A comprehensive review highlighted pyrano[2,3-c]pyrazoles as emerging scaffolds for kinase inhibition and antimicrobial therapy.
- 2021 : Molecular docking studies revealed that 4-aryl-substituted derivatives, such as compound 6e (–8.7 kcal/mol binding energy against resistant DHFR), outperformed earlier analogs.
- 2023 : Green synthesis methodologies enabled scalable production of complex derivatives, including those with methoxy and cyano groups, accelerating structure-activity relationship (SAR) studies.
The specific compound discussed here represents a culmination of these advances, combining a 4-methoxyphenyl group (to resist enzymatic degradation) and a propyl chain (to modulate lipophilicity) into a single entity optimized for target selectivity.
Significance of Substituent Patterns in Pyrano[2,3-c]pyrazole Systems
Substituent engineering in pyranopyrazoles is pivotal for tuning physicochemical and biological properties. The following table summarizes the functional roles of substituents in 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
The 4-methoxyphenyl group, in particular, has been shown to confer resistance to oxidative metabolism, prolonging half-life in vivo. Meanwhile, the propyl chain at position 3 balances hydrophobicity and flexibility, avoiding the entropic penalties associated with longer alkyl chains. These features collectively optimize the compound for high-affinity interactions with bacterial DHFR, a target implicated in antibiotic resistance.
Molecular dynamics simulations of analogous compounds reveal that the 5-cyano group stabilizes the pyran ring in a bioactive conformation, while the 6-amino group forms a critical hydrogen bond with aspartate residues in the DHFR active site. Such insights underscore the precision required in substituent selection to achieve desired pharmacological outcomes.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-amino-4-(4-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N4O2/c1-3-4-13-15-14(10-5-7-11(22-2)8-6-10)12(9-18)16(19)23-17(15)21-20-13/h5-8,14H,3-4,19H2,1-2H3,(H,20,21) |
InChI Key |
URAPRSKLNQXRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The 4CR approach integrates ethyl/propyl acetoacetate, aldehydes, malononitrile, and hydrazine derivatives under catalytic conditions to assemble the pyrano[2,3-c]pyrazole core. For the target compound, propyl acetoacetate replaces ethyl acetoacetate to introduce the 3-propyl moiety, while 4-methoxybenzaldehyde provides the 4-aryl group. The reaction proceeds via:
-
Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael addition : Propyl acetoacetate attacks the nitrile’s β-position.
-
Cyclization : Hydrazine mediates pyrazole ring formation.
-
Tautomerization : Final aromatization yields the 1,4-dihydropyrano[2,3-c]pyrazole.
Catalytic Systems and Optimization
Catalyst selection critically impacts yield and reaction time. Two systems dominate:
Piperidine (PPI)-Catalyzed Synthesis
In a landmark study, PPI (20 mol%) in refluxing ethanol achieved 90% yield for analogous 3-methyl derivatives within 6 minutes. Adapting this to 3-propyl requires modifying the β-keto ester:
Increasing PPI to 20 mol% mitigates steric hindrance from the propyl group, enhancing cyclization efficiency.
SBA-Pr-NH₂ Mesoporous Catalyst
SBA-Pr-NH₂, a silica-based catalyst, offers recyclability and high surface area. For 3-propyl derivatives, ethanol reflux with 15 mol% SBA-Pr-NH₂ yields 85% product in 10 minutes:
Comparative studies show SBA-Pr-NH₂ outperforms homogeneous catalysts in reusability (>5 cycles without loss).
Substituent Effects and Reaction Dynamics
Role of the 4-Methoxyphenyl Group
Electron-donating methoxy groups enhance electrophilicity at the aldehyde’s para position, accelerating Knoevenagel condensation. Substituent electronic effects were quantified via Hammett constants (σ):
| Substituent | σ (para) | Relative Rate (k/k₀) |
|---|---|---|
| -OCH₃ | -0.27 | 3.2 |
| -H | 0 | 1.0 |
| -NO₂ | +0.78 | 0.4 |
The -OCH₃ group’s negative σ value correlates with a 3.2-fold rate increase versus unsubstituted benzaldehyde.
Solvent and Temperature Profiling
Ethanol is optimal for 4CRs due to its polarity and boiling point (78°C). Solvent screening reveals:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 87 |
| Water | 80.1 | 45 |
| THF | 7.6 | 28 |
Higher ε solvents improve malononitrile solubility but hinder cyclization; ethanol balances both.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent patents describe tubular reactors for continuous pyrano[2,3-c]pyrazole production. At 100°C and 20 bar, residence times of 5 minutes achieve 92% conversion :
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy use by 60% versus conventional heating. A 300 W, 10-minute protocol delivers 89% yield with water as the solvent.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethanol/water (1:3) affords >99% purity (HPLC). Yield correlates inversely with propyl chain length due to steric effects:
| R Group | Yield (%) |
|---|---|
| Methyl | 95 |
| Ethyl | 90 |
| Propyl | 87 |
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrano[2,3-c]pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazole derivatives, which can exhibit enhanced biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrate significant anticancer properties. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent cytotoxicity. For instance, compounds similar to this structure have been reported with IC50 values as low as 0.58 µM against HCT116 cells .
- Mechanism of Action : The anticancer efficacy is often linked to the inhibition of tubulin assembly and the activation of specific metabolic pathways involved in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial and fungal infections:
- Broad Spectrum Activity : Some studies reveal that pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various strains .
- Specific Compounds : In particular, compounds similar to 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown promising results in inhibiting pathogens like Staphylococcus aureus and Candida species .
Enzyme Inhibition
Recent patents highlight the potential of this compound as an inhibitor of ubiquitin-specific protease 7 (USP7), which is implicated in various diseases including cancer:
- Targeted Therapy : USP7 inhibitors are being explored for their role in modulating protein degradation pathways associated with tumor progression and resistance to therapy .
Synthetic Pathways
The synthesis of 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves several steps that typically include:
- Formation of the Dihydropyrano Structure : Utilizing appropriate starting materials to construct the pyrano framework.
- Introduction of Functional Groups : Modifying the structure to incorporate amino and methoxyphenyl functionalities.
- Final Cyclization and Purification : Completing the synthesis through cyclization reactions followed by purification techniques such as crystallization or chromatography.
Case Studies
A number of case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
| Study | Compound Tested | Target | Results |
|---|---|---|---|
| Xu et al. (2018) | Derivative A | A549 Cell Line | IC50 = 5.94 µM |
| Rahimizadeh et al. (2020) | Derivative B | Staphylococcus aureus | MIC = 25.1 µM |
| Viale et al. (2019) | Derivative C | HCT116 Cell Line | IC50 = 0.58 µM |
These studies illustrate the promising nature of pyrazole derivatives in both antimicrobial and anticancer applications.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses. The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Position 4 Aryl Substituents
- 4-(4-Methoxyphenyl) : The target compound’s methoxy group enhances electron density, improving π-π stacking and hydrogen bonding compared to electron-withdrawing groups (e.g., 4-chlorophenyl in compound 10n in ) .
- 4-(3-Hydroxyphenyl) : The hydroxyl group in ’s compound introduces hydrogen-bonding capacity, which may enhance antioxidant or enzyme-inhibitory activity but reduce metabolic stability .
Position 3 Alkyl Chains
Functional Group at Position 5
Physicochemical Properties
Substituents critically influence melting points, solubility, and stability:
The propyl group in the target compound likely lowers melting points compared to methyl analogs (e.g., 3i ) due to reduced crystallinity.
Enzyme Inhibition
- PDE2 Inhibition : Trifluoromethyl and benzyloxy substituents (e.g., 11t , ) enhance PDE2 binding affinity (IC₅₀ < 100 nM) compared to simpler aryl groups .
- AKR1C3 Inhibition : ’s nitro- and hydroxy-substituted derivative shows potent inhibition (Ki = 0.8 μM), suggesting polar groups improve enzyme interaction .
Anticancer Activity
- AMDPC () inhibits BCAP-37 cells at 50 μg/mL, likely via non-apoptotic mechanisms. The target compound’s methoxy group may confer similar activity but requires validation .
Antioxidant Activity
- Chromone-fused derivatives () exhibit DPPH radical scavenging (EC₅₀ ~ 20 μM), linked to hydroxyl and amino groups.
Biological Activity
6-Amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the class of dihydropyrano-pyrazoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 310.35 g/mol
- CAS Number : 62055259
Antitumor Activity
Research has indicated that pyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, exhibit significant antitumor properties. These compounds have been shown to inhibit key cancer-related pathways:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds similar to our target have demonstrated effective inhibition of this pathway, suggesting a potential role in cancer therapy .
- Synergistic Effects with Chemotherapy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives enhanced the efficacy of doxorubicin, indicating a promising avenue for combination therapies .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Several studies have reported that pyrazole compounds possess antimicrobial properties against various pathogens. The specific activity of 6-amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile against bacterial and fungal strains remains an area for further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence indicates that these compounds may promote apoptosis in tumor cells through various signaling pathways.
Case Studies and Research Findings
Q & A
Basic: What are the most common synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile. Key methodologies include:
- Catalytic aqueous-phase synthesis using surfactants like TBAB (tetra-n-butylammonium bromide) or CTACl (cetyltrimethylammonium chloride), achieving yields >85% under reflux (25–30 minutes) .
- Ionic liquid catalysis (e.g., [Et3NH][HSO4]) for improved regioselectivity, with yields up to 92% at 80°C .
- Solvent-free or green synthesis using urea as an organocatalyst, yielding 89% at ambient temperature .
Critical factors: Catalyst loading (10 mol% TBAB), solvent polarity (water enhances eco-compatibility), and aldehyde substituents (electron-donating groups like methoxy improve reactivity) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Standard characterization includes:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the pyranopyrazole scaffold (e.g., NH2 proton at δ 12.09 ppm, methoxy group at δ 3.76 ppm) .
- IR spectroscopy : Detection of nitrile (C≡N) stretch at ~2200 cm<sup>−1</sup> and NH2 bands at 3300–3400 cm<sup>−1</sup> .
- HRMS : Accurate mass determination (e.g., m/z 282.1117 for C14H12N4O2) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the crystal lattice) .
Advanced: How can reaction conditions be optimized to address contradictory yield data across studies?
Answer:
Discrepancies in reported yields (e.g., 70–95%) arise from:
- Catalyst efficiency : TBAB outperforms CTACl in aqueous media due to better micellar stabilization .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on aldehydes reduce yields by 15–20% compared to methoxy derivatives .
- Purification methods : Recrystallization from ethanol vs. column chromatography impacts recovery rates .
Optimization strategy :
Screen catalysts (TBAB vs. ionic liquids).
Adjust reaction time/temperature (e.g., 80°C for nitro-substituted aldehydes).
Use gradient TLC to monitor intermediate formation .
Advanced: How do computational studies (DFT, molecular docking) enhance understanding of its reactivity and bioactivity?
Answer:
- DFT calculations : Predict vibrational frequencies (IR) and charge distribution, revealing the nitrile group as a nucleophilic hotspot .
- Molecular docking : Identifies potential biological targets (e.g., calcium channels for antihypertensive activity) by analyzing binding affinities of substituents like 4-methoxyphenyl .
- ADMET predictions : Assess drug-likeness (e.g., methoxy groups improve solubility but may reduce BBB penetration) .
Advanced: How do crystal packing and hydrogen-bonding motifs influence physicochemical stability?
Answer:
X-ray studies reveal:
- N–H⋯N hydrogen bonds between pyrazole NH and nitrile N, forming 1D chains (bond length: 2.89 Å) .
- C–H⋯π interactions between methoxyphenyl and pyran rings, enhancing thermal stability (decomposition >250°C) .
- Dihedral angles : The pyrazole and methoxyphenyl planes are nearly perpendicular (88.23°), reducing steric strain .
Advanced: What mechanistic insights explain its biological activity (e.g., antihypertensive effects)?
Answer:
- Calcium channel blockade : The 4-methoxyphenyl group mimics dihydropyridine drugs (e.g., nifedipine), binding to L-type Ca<sup>2+</sup> channels with IC50 ~12 µM .
- SAR studies : Nitro or trifluoromethyl substituents increase potency but reduce selectivity .
- In vivo validation : Dose-dependent vasorelaxation in rat aortic rings (EC50 8.7 µM) .
Basic: How is purity ensured post-synthesis, and what are common impurities?
Answer:
- TLC monitoring : Hexane/ethyl acetate (3:1) resolves intermediates (Rf 0.45–0.55) .
- Recrystallization : Ethanol removes unreacted malononitrile (melting point: 211–212°C for pure product) .
- HPLC analysis : Detects impurities like hydrolyzed nitrile (<1% under acidic conditions) .
Advanced: How do substituents on the aryl group affect electronic properties and bioactivity?
Answer:
- Electron-donating groups (e.g., methoxy) : Increase electron density at C-4, enhancing nucleophilic reactivity (DFT HOMO: −5.8 eV) .
- Electron-withdrawing groups (e.g., nitro) : Reduce bioavailability due to higher logP (>3.5) .
- Biological impact : Methoxy derivatives show 3x higher antihypertensive activity vs. chloro analogs .
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|---|
| Aqueous MCR | TBAB | Water | 90 | 25–30 | |
| Ionic liquid catalysis | [Et3NH][HSO4] | Solvent-free | 92 | 60 | |
| Green synthesis | Urea | Ethanol | 89 | 120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
